Product packaging for Isovalerylcholine chloride(Cat. No.:CAS No. 20783-28-2)

Isovalerylcholine chloride

Cat. No.: B1508619
CAS No.: 20783-28-2
M. Wt: 223.74 g/mol
InChI Key: XLTONGNHDXNCMO-UHFFFAOYSA-M
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Description

Historical Context of Choline (B1196258) Ester Research in Neurobiology and Pharmacology

The journey into the world of choline esters began with the foundational discovery of acetylcholine (B1216132) (ACh), the first neurotransmitter to be identified. In 1914, Sir Henry Dale described the potent physiological actions of ACh, noting its similarity to the effects of parasympathetic nerve stimulation. nih.gov This work was complemented by Otto Loewi's landmark experiment in 1921, which demonstrated that a chemical substance, which he termed "Vagusstoff," was responsible for transmitting nerve impulses to the heart. oup.comdrugbank.com This substance was later confirmed to be acetylcholine. nih.gov This discovery of chemical neurotransmission was a paradigm shift in biology and earned Dale and Loewi the Nobel Prize in Physiology or Medicine in 1936. oup.com

Early research quickly established that acetylcholine's effects were complex and varied depending on the tissue. Dale himself observed that certain actions of ACh were mimicked by muscarine, an alkaloid from mushrooms, while others were replicated by nicotine, the active component of tobacco. This led to the initial classification of cholinergic actions into "muscarinic" and "nicotinic" effects, a distinction that foreshadowed the later discovery of distinct receptor subtypes. nih.gov This fundamental concept, that a single neurotransmitter could interact with different receptors to produce diverse physiological outcomes, became a cornerstone of pharmacology.

The identification of acetylcholine spurred the synthesis and study of numerous other choline esters. Researchers aimed to create analogues that were more stable than the rapidly hydrolyzed acetylcholine or that exhibited selectivity for either muscarinic or nicotinic actions. researchgate.net This exploration into structure-activity relationships (SAR) was crucial for developing pharmacological tools to probe the cholinergic system and for the potential development of therapeutic agents. researchgate.net The study of these esters helped to map the functions of the parasympathetic nervous system, understand synaptic transmission at the neuromuscular junction, and explore the role of cholinergic signaling in the central nervous system. nih.govnih.gov

Rationale and Significance for Investigating Isovalerylcholine Chloride in Academic Settings

The investigation of this compound in academic research is rooted in the systematic exploration of the structure-activity relationships of cholinergic compounds. By modifying the acyl group of acetylcholine, researchers can probe the specific requirements of cholinergic receptors and the enzymes that metabolize these esters. Isovalerylcholine, an aliphatic ester of choline, serves as a valuable tool in this context.

A primary rationale for its study was to compare its pharmacological properties with those of structurally related unsaturated esters. A key example is its use as the reduced (saturated) counterpart to β,β-dimethylacryloylcholine (DMAC), a naturally occurring unsaturated choline ester. nih.gov This comparison allows for a direct assessment of how the presence of a double bond in the acyl chain influences the molecule's interaction with nicotinic and muscarinic receptors. Such studies are fundamental to understanding the molecular features that govern agonist potency and function at the receptor level.

Research has demonstrated that isovalerylcholine exhibits distinct pharmacological activities. It has been characterized as a ganglion-stimulating and neuromuscular blocking agent. nih.gov Its properties were compared to other esters, revealing that while it shared mechanisms of action with compounds like DMAC and murexine (urocanoylcholine), its potency was different. nih.gov This finding is significant because it highlights the sensitivity of cholinergic receptors to subtle changes in the ligand's structure, specifically the saturation of the side chain. The investigation of such compounds contributes to a more refined map of the structural requirements for activation and blockade of cholinergic transmission at autonomic ganglia and the neuromuscular junction.

The table below summarizes the comparative context in which isovalerylcholine has been studied, highlighting its role in structure-activity relationship research.

Table 1: Comparative Pharmacological Context of Isovalerylcholine
CompoundKey Structural FeaturePrimary Research PurposeObserved Pharmacological Profile
AcetylcholineEndogenous Neurotransmitter (Acetyl group)Baseline/Reference CompoundMuscarinic and Nicotinic Agonist
β,β-dimethylacryloylcholine (DMAC)Unsaturated Acyl Group (β,β-dimethylacryl)Natural product characterizationGanglion Stimulating, Neuromuscular Blocking
Isovalerylcholine Saturated Acyl Group (Isovaleryl) SAR study; reduced form of DMAC Ganglion Stimulating, Neuromuscular Blocking (less potent than DMAC)
Murexine (Urocanoylcholine)Unsaturated, Heterocyclic Acyl GroupNatural product characterizationGanglion Stimulating, Neuromuscular Blocking

Evolution of Research Paradigms Applied to Choline Esters

The scientific paradigms used to study choline esters like this compound have evolved dramatically since the initial discoveries of Dale and Loewi. Early research relied on classical pharmacology, using isolated organ bath preparations (like the frog heart or guinea pig ileum) and in vivo animal models to characterize the physiological effects of these compounds. oup.com These methods were instrumental in defining the concepts of agonists, antagonists, and the distinction between nicotinic and muscarinic actions.

A major conceptual leap was the formalization of receptor theory. Building on the initial ideas of John Newport Langley, who proposed the existence of a "receptive substance," scientists like A.J. Clark and J.H. Gaddum developed quantitative models to describe the interaction between a drug and its receptor. nih.gov This paradigm shifted the focus from describing physiological effects to understanding the molecular interactions underlying these effects, such as binding affinity and efficacy.

The mid-to-late 20th century saw a technological revolution in neurobiological research. The development of electrophysiology, particularly the voltage clamp and later the patch-clamp technique by Erwin Neher and Bert Sakmann, provided unprecedented insight into the function of the proteins that choline esters act upon. wikipedia.orgthe-scientist.com For the first time, researchers could directly measure the flow of ions through a single ion channel as it opened and closed in response to an agonist like acetylcholine. wikipedia.orgthe-scientist.com This high-resolution technique allowed for a detailed mechanistic understanding of receptor activation and blockade, moving research from the tissue level to the single-molecule level.

More recently, the paradigms have continued to evolve with the integration of molecular biology and computational science. The genes encoding cholinergic receptors were cloned, allowing for their expression in controlled cell systems for detailed study. This enabled the precise investigation of receptor subtypes and the effects of mutations. Concurrently, the rise of computational chemistry and molecular modeling has allowed scientists to simulate the interaction between ligands like isovalerylcholine and their receptor binding sites. nih.govmdpi.com These computational approaches help predict binding modes, rationalize structure-activity relationships, and guide the design of new, more selective cholinergic agents.

The table below illustrates this evolution of research paradigms.

Table 2: Evolution of Research Paradigms for Choline Esters
EraDominant Research ParadigmKey Techniques & MethodsPrimary Scientific Questions
Early 20th CenturyClassical PharmacologyIsolated organ baths, in vivo animal studiesWhat are the physiological effects of the compound? Does it mimic or block nerve stimulation?
Mid 20th CenturyQuantitative Receptor TheoryDose-response curves, radioligand binding assaysHow strongly does the compound bind to receptors (affinity)? How effectively does it produce a response (efficacy)?
Late 20th CenturyMolecular ElectrophysiologyVoltage clamp, Patch-clamp single-channel recordingHow does the compound affect ion channel opening, closing, and desensitization at a molecular level?
21st CenturyStructural & Computational BiologyMolecular cloning, site-directed mutagenesis, computational docking, molecular dynamics simulationsWhat is the 3D structure of the ligand-receptor complex? Which specific amino acids are critical for interaction? Can we predict activity based on structure?

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22ClNO2 B1508619 Isovalerylcholine chloride CAS No. 20783-28-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[2-(3-methylbutanoyloxy)ethyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22NO2.ClH/c1-9(2)8-10(12)13-7-6-11(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTONGNHDXNCMO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OCC[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724997
Record name N,N,N-Trimethyl-2-[(3-methylbutanoyl)oxy]ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20783-28-2
Record name N,N,N-Trimethyl-2-[(3-methylbutanoyl)oxy]ethan-1-aminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic and Structural Investigations of Isovalerylcholine Chloride

Methodologies for Isovalerylcholine Chloride Synthesis and Purification

The synthesis of this compound, while not extensively detailed in publicly available literature, can be approached through established principles of organic chemistry, primarily involving the esterification of choline (B1196258) or a choline derivative with isovaleric acid or its activated forms.

A plausible and direct chemical synthetic route to this compound involves the reaction of isovaleryl chloride with choline chloride. This method is analogous to the synthesis of other choline esters, such as succinylcholine (B1214915) chloride, where a diacyl chloride is reacted with choline chloride nih.gov.

The reaction would proceed as follows:

Step 1: Preparation of Isovaleryl Chloride: Isovaleric acid can be converted to the more reactive isovaleryl chloride by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. A Chinese patent describes a process for producing isovaleryl chloride from isovaleric acid and thionyl chloride chemicalbook.com.

Step 2: Esterification of Choline Chloride: Isovaleryl chloride is then reacted with choline chloride to form this compound. This reaction is a nucleophilic acyl substitution where the hydroxyl group of choline attacks the carbonyl carbon of isovaleryl chloride. The use of a non-protic solvent would be necessary to prevent hydrolysis of the acid chloride. The reaction may require heating to proceed at a reasonable rate. Deep eutectic solvents (DESs) based on choline chloride have been shown to be effective media for various organic reactions, including esterifications and quaternization reactions, and could potentially be employed in this synthesis etn-socrates.eumdpi.comresearchgate.netresearchgate.net. The formation of esters in choline chloride-based DESs with carboxylic acids has been observed, sometimes as an unintended degradation product etn-socrates.euamazonaws.com.

An alternative, though likely less efficient, route would be the direct esterification of isovaleric acid with choline chloride. This would typically require a strong acid catalyst and conditions to remove the water formed during the reaction to drive the equilibrium towards the product side.

Purification:

The purification of the resulting this compound, a quaternary ammonium (B1175870) salt, would likely involve techniques suitable for ionic compounds. Recrystallization from an appropriate solvent system is a common method. Washing the crude product with a non-polar solvent could help remove any unreacted isovaleryl chloride or other non-polar impurities. Techniques for the purification of quaternary ammonium salts have been described, including precipitation from aqueous solutions by the addition of water-miscible aliphatic amines or dispersion in an organic solvent like acetone (B3395972) to form a suspension, followed by filtration nih.govresearchgate.net.

While specific biosynthetic pathways for this compound are not documented, the general enzymatic machinery for the synthesis of choline esters in biological systems provides a framework for potential approaches to its analogs. Acetylcholine (B1216132), the most well-known choline ester, is synthesized from choline and acetyl-Coenzyme A (acetyl-CoA) by the enzyme choline acetyltransferase (ChAT) capes.gov.brnih.gov.

A potential biosynthetic route for an isovalerylcholine analog could involve:

Enzymatic Synthesis using Choline Acetyltransferase (ChAT): It is conceivable that ChAT or a related acyltransferase could utilize isovaleryl-CoA as a substrate in place of acetyl-CoA. This would lead to the direct enzymatic synthesis of isovalerylcholine. The substrate specificity of ChAT would be a critical factor in the feasibility of this approach. Studies have shown that cholinesterases can act on various choline esters, including butyrylcholine, suggesting some flexibility in the acyl group binding pocket nih.gov.

Whole-Cell Biocatalysis: A recombinant microbial system could be engineered to produce isovalerylcholine analogs. This would involve introducing the gene for ChAT (or a mutated variant with altered substrate specificity) into a host organism that can produce isovaleryl-CoA. Isovaleryl-CoA is an intermediate in the metabolism of the amino acid leucine, making it a readily available precursor in many organisms.

These biosynthetic or enzymatic approaches would be particularly useful for producing chiral or isotopically labeled analogs for specific research applications.

Spectroscopic and Diffraction Techniques for this compound Structural Elucidation (e.g., NMR, X-ray crystallography)

The structural elucidation of this compound would rely on a combination of spectroscopic and diffraction techniques to confirm its covalent structure and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the isovaleryl group (an isopropyl doublet and associated methine and methylene (B1212753) protons) and the choline moiety (protons of the ethyl group and the singlet for the nine equivalent protons of the trimethylammonium group). The chemical shifts of the protons adjacent to the ester linkage and the quaternary nitrogen would be deshielded. For comparison, the ¹H NMR spectrum of isovaleryl chloride shows distinct peaks for its protons chemicalbook.com. Similarly, reference spectra for choline are available hmdb.ca.

¹³C NMR: The carbon NMR spectrum would provide complementary information, showing distinct signals for the carbonyl carbon of the ester, the carbons of the isovaleryl chain, and the carbons of the choline backbone.

³⁵Cl NMR: Solid-state ³⁵Cl NMR could provide information about the local environment of the chloride counter-ion, as has been demonstrated for hydrochloride salts of amino acids nih.gov.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. Due to the ionic and non-volatile nature of quaternary ammonium salts, techniques like electrospray ionization (ESI) would be suitable. Pyrolysis gas chromatography-mass spectrometry (Py-GC-MS) is another technique that can be used for the analysis of quaternary ammonium compounds, where the compound is thermally degraded into volatile products that are then analyzed nih.govamerican.edu.

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the structure, including bond lengths, bond angles, and the conformation of the molecule in the solid state. It would also reveal the packing arrangement of the isovalerylcholine cations and chloride anions in the crystal lattice. While a crystal structure for this compound is not available, structures of related compounds like choline chloride and complexes of butyrylcholinesterase with substrates provide insights into the likely conformations and interactions of such molecules rsc.orgosti.govnih.gov. The structure of human acetylcholinesterase has also been studied in complex with various ligands mdpi.com.

Strategies for Derivatization of this compound for Research Purposes

Derivatization of this compound can be employed to enhance its detectability in analytical methods or to introduce labels for tracking its metabolic fate.

The primary challenge in the analysis of this compound by techniques like gas chromatography (GC) is its non-volatile, ionic nature.

Pyrolysis-GC: As mentioned earlier, pyrolysis in the hot injector port of a gas chromatograph can be considered a form of in-situ derivatization. This process typically leads to the Hofmann elimination of the quaternary ammonium group, generating a volatile tertiary amine that can be separated and detected by GC-MS capes.gov.bramerican.edunih.gov.

Derivatization for Liquid Chromatography (LC): For LC-based methods, derivatization is often not necessary, as techniques like ESI-MS can directly detect the intact ionic compound. However, if UV-Vis or fluorescence detection is desired, a chromophore or fluorophore could be introduced, although this would require chemical modification of the isovalerylcholine structure, which may not always be practical.

Isotopic labeling is a powerful tool for studying the metabolism and kinetics of molecules in biological systems eurisotop.comotsuka.co.jp. For this compound, labeling can be introduced in either the isovaleryl or the choline moiety.

Synthesis of Labeled Precursors:

¹³C-labeled Isovaleric Acid: Isovaleric acid labeled with carbon-13 (e.g., Isovaleric acid-1-¹³C) is commercially available and can be used as a precursor for the synthesis of [¹³C-isovaleryl]choline chloride nih.govmedchemexpress.comdcchemicals.comresearchgate.net. This would allow for the tracking of the isovaleryl portion of the molecule.

Deuterium-labeled Choline: Choline chloride with deuterium (B1214612) labels on the trimethylammonium group (d9-choline chloride) is also commercially available medchemexpress.com. This can be used to synthesize isovaleryl[d9-choline] chloride, enabling the tracing of the choline moiety nih.govresearchgate.netnih.govfrontiersin.org.

Application in Metabolic Studies: Once synthesized, these isotopically labeled analogs can be administered to cells or organisms, and their metabolic fate can be traced using mass spectrometry or NMR. For example, the incorporation of the labeled isovaleryl or choline group into other metabolites can be monitored, providing insights into the pathways involved in the breakdown and utilization of this compound nih.govresearchgate.net.

Derivatization for Receptor Ligand Design and Affinity Probing

The targeted modification of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating structure-activity relationships (SAR) and developing ligands with enhanced affinity, selectivity, and efficacy for their biological targets. In the context of cholinergic research, the derivatization of acylcholines, including isovalerylcholine, is a key strategy for probing the binding pockets of nicotinic and muscarinic acetylcholine receptors and for designing novel therapeutic agents.

While specific research on the derivatization of this compound for receptor ligand design and affinity probing is not extensively available in publicly accessible scientific literature, the principles of such investigations can be understood by examining studies on related short-chain acylcholine esters. The primary goals of derivatizing a molecule like isovalerylcholine would be to explore how modifications to its structure affect its interaction with acetylcholine receptors. Key areas of modification typically include the acyl group, the choline backbone, and the quaternary ammonium head.

Exploring the Acyl Pocket:

The isovaleryl group of isovalerylcholine interacts with a specific sub-pocket within the acetylcholine receptor binding site. The size, shape, and electronic properties of this acyl group are critical determinants of binding affinity and agonist potency. By synthesizing a series of analogs with varied acyl groups, researchers can map the steric and electronic requirements of this pocket. For instance, increasing or decreasing the length and branching of the alkyl chain can significantly impact how the ligand fits within the receptor.

A study on the structure-activity relationships of acetylcholine derivatives at insect nicotinic acetylcholine receptors (nAChRs) provides illustrative data on how modifications to the acyl group can influence receptor selectivity and potency. nih.gov While not directly involving isovalerylcholine, the findings from this research on other acetylcholine analogs can be extrapolated to understand the potential effects of similar modifications.

The following interactive table presents data on the potency of various acetylcholine derivatives at different nAChR subtypes. This data highlights how subtle changes in the structure of the acyl group or the choline moiety can lead to significant differences in biological activity.

CompoundLcα1/Ggβ2 EC50 (μM)Lcα2/Ggβ2 EC50 (μM)Ggα4/Ggβ2 EC50 (μM)
Acetylcholine0.085.370.3
Acetyl-α-methylcholine0.062.5100
Acetylhomocholine0.1550
N-ethyl-acetylcholine0.085300

Data sourced from a study on Lucilia cuprina and chicken nAChRs. nih.gov EC50 represents the concentration of the compound that elicits a half-maximal response.

The data reveals that even small modifications, such as the addition of a methyl group in acetyl-α-methylcholine, can dramatically alter selectivity between different receptor subtypes. nih.gov Such studies are crucial for designing ligands that can selectively target specific receptor populations, which is a key goal in modern pharmacology.

Probing with Functional Groups:

Derivatization is not limited to simple changes in alkyl chain length. The introduction of various functional groups, such as halogens, hydroxyl groups, or aromatic rings, can introduce new interactions with the receptor, such as hydrogen bonding or pi-stacking. These interactions can significantly enhance binding affinity and provide valuable information about the chemical environment of the binding site.

Furthermore, the synthesis of derivatives containing photoaffinity labels or radioactive isotopes can transform a ligand into a powerful tool for receptor research. Photoaffinity labels are chemically reactive groups that, upon exposure to light, can form a covalent bond with the receptor. This allows for the irreversible labeling and subsequent identification of the receptor protein or specific amino acid residues within the binding site. Similarly, radiolabeled ligands are indispensable for quantitative binding assays, which are used to determine the affinity (Kd) and density (Bmax) of receptors in a given tissue.

Iii. Pharmacological Mechanisms of Isovalerylcholine Chloride Action in in Vitro and Ex Vivo Models

Molecular Interactions of Isovalerylcholine Chloride with Cholinergic Receptors

As a structural analog of acetylcholine (B1216132), this compound is anticipated to interact with both nicotinic and muscarinic cholinergic receptors. These receptors are broadly distributed throughout the central and peripheral nervous systems and are crucial for a myriad of physiological functions. nih.gov The nature of these interactions, from binding kinetics to receptor subtype selectivity, defines the compound's pharmacological profile.

While specific studies detailing the binding kinetics and thermodynamics of this compound are not extensively available, the principles of ligand-receptor interactions for other cholinergic compounds provide a framework for understanding its potential behavior. The binding of a ligand to a receptor is governed by its association and dissociation rate constants, which collectively determine the binding affinity (Kd). Thermodynamic parameters, such as enthalpy and entropy changes, further characterize the binding process, indicating whether it is driven by favorable energetic changes or an increase in disorder. nih.gov For instance, studies on other muscarinic receptor ligands have shown that agonist binding can be either entropy-driven at lower temperatures or enthalpy-driven at higher temperatures, suggesting conformational changes in the receptor-ligand complex. nih.gov

Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of the endogenous ligand, acetylcholine. nih.gov This binding can either enhance (positive allosteric modulation) or reduce (negative allosteric modulation) the affinity and/or efficacy of the primary ligand. nih.govnih.gov This mechanism offers the potential for greater receptor subtype selectivity, as allosteric sites are often less conserved across different receptor subtypes than orthosteric sites. nih.gov While there is no direct evidence to classify this compound as an allosteric modulator, its interaction with cholinergic receptors could potentially involve such mechanisms, influencing the binding of acetylcholine in a modulatory fashion.

The pharmacological actions of this compound can be better understood by comparing it to acetylcholine and other choline (B1196258) esters. Acetylcholine is the primary endogenous agonist for cholinergic receptors. nih.gov Other synthetic choline esters, such as methacholine (B1211447) and carbamoylcholine, have been developed and studied for their therapeutic potential. nih.govcapes.gov.br A key difference often lies in their susceptibility to hydrolysis by cholinesterases. For example, methacholine is more resistant to hydrolysis than acetylcholine, leading to a longer duration of action. nih.gov The isovaleryl group in this compound likely confers different properties in terms of receptor interaction and enzymatic degradation compared to the acetyl group of acetylcholine. vulcanchem.com

Table 1: Comparison of Choline Esters

CompoundAcyl GroupKey Structural Feature
AcetylcholineAcetylEndogenous neurotransmitter
MethacholineAcetylAddition of a methyl group on the β-carbon
CarbamoylcholineCarbamoylEster oxygen replaced by a nitrogen atom
IsovalerylcholineIsovalerylBranched-chain acyl group

This table provides a simplified comparison of the chemical structures of various choline esters.

Enzymatic Interactions and Biodegradation of this compound

The duration and intensity of action of choline esters are significantly influenced by their rate of hydrolysis by cholinesterases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the two primary enzymes responsible for the breakdown of acetylcholine and other choline esters. nih.gov AChE is highly specific for acetylcholine and is found at cholinergic synapses, where it rapidly terminates neurotransmission. nih.gov BChE, also known as pseudocholinesterase, is found in plasma and various tissues and can hydrolyze a broader range of choline esters. nih.govnih.gov The rate of hydrolysis of a choline ester by these enzymes is a critical factor in its pharmacological profile. For instance, some choline esters are designed to be more resistant to enzymatic degradation to prolong their effects. nih.gov It is expected that this compound is a substrate for these enzymes, although the specific kinetics of this hydrolysis would need to be determined experimentally. The structure of the isovaleryl group will influence the rate of enzymatic breakdown compared to the acetyl group of acetylcholine. vulcanchem.com

Table 2: Cholinesterase Substrates

EnzymePrimary Endogenous SubstrateOther Potential Substrates
Acetylcholinesterase (AChE)AcetylcholineOther choline esters
Butyrylcholinesterase (BChE)(Not definitively established)Butyrylcholine, Succinylcholine (B1214915), various xenobiotics

This table outlines the primary substrates for the two main types of cholinesterases.

Interaction with Cholinesterases (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Kinetic Characterization of this compound Hydrolysis

The breakdown of isovalerylcholine, and related compounds, is often studied through kinetic analysis to understand the efficiency and mechanism of enzymatic hydrolysis. Butyrylcholinesterase (BChE), a promiscuous enzyme, is known to hydrolyze a variety of compounds. nih.gov In the context of cholinesterase activity, the hydrolysis of substrates is typically analyzed using the Michaelis-Menten kinetic model. This model describes the relationship between the initial velocity of the reaction (v), the maximum reaction velocity (Vmax), and the substrate concentration ([S]). The Michaelis constant (Km) represents the substrate concentration at which the reaction rate is half of Vmax, providing an indication of the enzyme's affinity for the substrate.

For instance, studies on the BChE-catalyzed hydrolysis of certain substrates have revealed complex kinetic behaviors. One such example is the hydrolysis of mirabegron, which demonstrates non-linear progress curves before reaching a steady state. nih.gov This "burst" kinetic profile, where the initial velocity is greater than the steady-state velocity, suggests a multi-step reaction mechanism. nih.gov This behavior has been interpreted as a hysteretic effect, stemming from a slow equilibrium between two different active forms of the enzyme. nih.gov One form (E) exhibits initial high activity, while the other (E') has a higher affinity for the substrate, leading to a slower steady state. nih.gov While this example is for a different substrate, it highlights the complex kinetic analyses that can be applied to understand the enzymatic hydrolysis of compounds like isovalerylcholine.

The hydrolysis process itself for many choline esters by cholinesterases follows a classical two-step Michaelis-Menten mechanism. nih.gov This involves the formation of an enzyme-substrate complex, followed by the acylation of the enzyme and subsequent deacylation by water, which releases the products. nih.gov

Inhibition and Activation Studies by this compound

The interaction of this compound with enzymes, particularly cholinesterases, can also be characterized through inhibition and activation studies. These studies are crucial for understanding how a compound might modulate the activity of an enzyme, either by reducing its catalytic efficiency (inhibition) or enhancing it (activation). Different modes of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing the enzyme kinetics in the presence of the inhibitor.

For example, in competitive inhibition, the inhibitor binds to the same active site as the substrate, thus competing with it. This typically results in an increase in the apparent Km value with no change in Vmax. Non-competitive inhibition involves the inhibitor binding to a site other than the active site, affecting the enzyme's catalytic efficiency without preventing substrate binding, which leads to a decrease in Vmax with no change in Km. Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, resulting in a decrease in both Vmax and Km.

Activation studies, on the other hand, would investigate if this compound can increase the catalytic activity of an enzyme. This could occur through various mechanisms, such as allosteric activation, where binding to a site other than the active site induces a conformational change that enhances the enzyme's function.

Other Enzymes Involved in this compound Biotransformation

While cholinesterases are the primary enzymes expected to be involved in the hydrolysis of choline esters like isovalerylcholine, other enzymes could also play a role in its biotransformation. Butyrylcholinesterase (BChE), found in human plasma and various tissues, is a key enzyme in the metabolism of many ester-containing drugs and xenobiotics. nih.gov Its broad substrate specificity makes it a likely candidate for the hydrolysis of isovalerylcholine.

Iv. Biochemical and Cellular Investigations of Isovalerylcholine Chloride

Metabolic Fate and Biotransformation Pathways of Isovalerylcholine Chloride in Preclinical Models (in vitro cell cultures, ex vivo organ preparations)

Cellular Uptake and Efflux Mechanisms of this compound

Extensive searches of scientific literature and databases did not yield specific information regarding the cellular uptake and efflux mechanisms of this compound. Research detailing the transporters or channels involved in the movement of this compound across the plasma membrane, or the active or passive nature of these processes, is not currently available.

While the transport mechanisms for the structurally related neurotransmitter acetylcholine (B1216132) and its precursor choline (B1196258) are well-documented, involving specific transporters like the choline transporter-like protein 1 (CTL1) and vesicular acetylcholine transporters, it cannot be scientifically assumed that this compound utilizes the same pathways without direct experimental evidence.

Subcellular Localization Studies of this compound and its Metabolites

There is a lack of specific studies on the subcellular localization of this compound and its potential metabolites within different cellular compartments. Scientific investigations detailing the distribution of this compound in organelles such as the cytoplasm, mitochondria, endoplasmic reticulum, or synaptic vesicles are not present in the available literature.

For comparison, the subcellular distribution of acetylcholine is known to be concentrated in synaptic vesicles at nerve terminals. nih.gov However, whether this compound follows a similar pattern of compartmentalization remains uninvestigated. Without specific research, any statements on its localization would be purely speculative.

V. Advanced Analytical and Computational Methodologies for Isovalerylcholine Chloride Research

Chromatographic Techniques for Isovalerylcholine Chloride Separation and Quantification (e.g., HPLC, GC-MS with derivatization)

Chromatographic methods are fundamental for the separation and quantification of this compound from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization, are the principal techniques employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of choline (B1196258) esters. epa.gov Various HPLC methods have been developed for the separation of choline and its related compounds. nih.govsielc.com For instance, a reverse-phase ion-pair HPLC method has been successfully used to separate and determine individual aromatic choline esters. epa.gov Normal-phase HPLC on a silica (B1680970) column with a gradient mobile phase has also been employed to separate water-soluble choline metabolites, including acetylcholine (B1216132), with baseline resolution. nih.gov The retention of choline compounds can be finely tuned on columns with both positive and negative ion-pairs by adjusting the mobile phase composition. sielc.com For the analysis of chloride ions, which are part of the this compound salt, HPLC coupled with detectors like Evaporative Light Scattering Detection (ELSD) can be used. helixchrom.com

Specific HPLC methods for related compounds, such as valeryl chloride and choline stearate, utilize reversed-phase columns with mobile phases typically consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.comsielc.com Ion chromatography (IC) has also been shown to be effective for the analysis of choline and its analogs, including the separation of choline from succinylcholine (B1214915) and other cations. lcms.czthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: Due to the low volatility of choline esters like this compound, derivatization is a necessary step for GC-MS analysis. researchgate.net This process modifies the analyte to increase its volatility and thermal stability, making it suitable for gas chromatography. researchgate.net Common derivatization techniques include acylation and alkylation. researchgate.net For example, a simple derivatization technique using 1-propanol (B7761284) in a pyridine (B92270) solution has been developed for the GC-MS analysis of various chlorides relevant to the Chemical Weapons Convention. rsc.orgresearchgate.net This method demonstrates good linearity and reproducibility for the derivatized compounds. rsc.orgresearchgate.net The choice of derivatization agent is crucial and can enhance the sensitivity and specificity of the analysis. researchgate.net

Interactive Table: Chromatographic Methods for Choline Analogs

Technique Column Type Mobile Phase/Derivatization Detection Application
HPLC Reversed-phase ion-pair Acetonitrile/Water with buffer UV Separation of aromatic choline esters epa.gov
HPLC Normal-phase silica Acetonitrile/Water/Ethanol/Acetic Acid/Sodium Acetate gradient Radiometric Separation of water-soluble choline metabolites nih.gov
HPLC Obelisc R (mixed-mode) Acetonitrile/Water with Ammonium (B1175870) Formate buffer CAD, ELSD, MS Isocratic determination of choline sielc.com
GC-MS Capillary Column Derivatization with 1-propanol/pyridine MS Analysis of various chlorides rsc.orgresearchgate.net
IC Ion-exchange Methanesulfonic acid (MSA) Suppressed Conductivity Determination of choline and its impurities lcms.czthermofisher.com

Mass Spectrometry Applications for this compound Identification and Quantification (e.g., LC-MS/MS, HRMS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive quantification of this compound. When coupled with liquid chromatography (LC), it provides a powerful platform for analyzing choline-related compounds in various matrices. nih.govnih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific method for quantifying choline and its esters. nih.govthermofisher.com Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar compounds like choline and its derivatives before their introduction into the mass spectrometer. nih.govthermofisher.comresearchgate.net HILIC-LC-MS/MS methods have been developed and validated for the simultaneous quantification of multiple aqueous choline-related compounds and phospholipids (B1166683) in a single run. nih.govresearchgate.net These methods often employ multiple scan modes, such as precursor ion scanning, neutral loss scanning, and multiple reaction monitoring (MRM), to optimize the determination of each compound. nih.gov For quantification, stable isotope-labeled internal standards are often used to ensure accuracy and precision. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS): High-resolution mass spectrometry provides highly accurate mass measurements, which are crucial for the unambiguous identification of compounds by determining their elemental composition. uci.eduwaters.com This technique is particularly valuable for distinguishing between compounds with very similar masses. waters.com HRMS, often performed on instruments like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometers, can achieve mass accuracy within a few parts per million (ppm). waters.comtru.ca The use of HRMS has been demonstrated in the analysis of acetylcholine in plant tissues, providing strong evidence for its presence. nih.gov For accurate mass measurements, careful instrument calibration and the use of a lock mass are essential to account for any instrumental drift during the analysis. uci.edu

Vi. Future Directions and Emerging Research Avenues in Isovalerylcholine Chloride Studies

Development of Novel Isovalerylcholine Chloride Analogs as Research Probes

The synthesis of novel analogs of this compound represents a critical frontier for creating sophisticated research probes. By modifying the core structure of isovalerylcholine, researchers can develop tools with enhanced specificity, functionality, or detectability. For instance, the development of fluorinated choline (B1196258) analogs, such as [¹⁸F]fluorocholine (FCH), has proven valuable in oncologic positron emission tomography (PET) imaging to probe choline uptake and phosphorylation in cancer cells. nih.gov This precedent suggests that similar strategies could be applied to create radiolabeled isovalerylcholine analogs for in vivo imaging and tracking.

Furthermore, the design of analogs can incorporate functional groups suitable for various chemical proteomic techniques. geomar.de These might include:

Photo-affinity labels (e.g., diazirines) that can be activated by light to form covalent bonds with nearby interacting proteins, allowing for their capture and identification.

Biotin or alkyne tags that facilitate "click chemistry" reactions for the enrichment and subsequent identification of binding partners from complex cellular lysates.

The systematic synthesis and evaluation of a library of such analogs would be invaluable for structure-activity relationship (SAR) studies. nih.govnih.gov Understanding how modifications to the isovaleryl group or the choline head-group affect binding affinity and biological activity can provide deep insights into the molecular requirements for its recognition by protein targets.

Table 1: Potential this compound Analogs and Their Research Applications

Analog TypeModificationPotential Research ApplicationExample Principle
Radiolabeled AnalogIncorporation of a positron-emitting isotope (e.g., ¹⁸F)In vivo imaging of uptake and distribution using PET scans.Development of [¹⁸F]fluorocholine for cancer imaging. nih.gov
Fluorescent AnalogAttachment of a fluorescent dye (fluorophore).Microscopy-based visualization of subcellular localization and transport.Use of fluorescent choline derivatives to discriminate between healthy and malignant tissues. nih.gov
Photo-affinity ProbeInclusion of a photo-reactive group (e.g., diazirine).Covalent cross-linking to binding partners for target identification.Use of diazirine-modified lapatinib (B449) to identify protein targets. geomar.de
Affinity-tagged AnalogAddition of a high-affinity tag (e.g., biotin, alkyne).Purification and enrichment of interacting proteins from cell lysates.Application of "click chemistry" in chemical proteomics. geomar.de

Exploration of this compound Activity in Underexplored Biological Systems

While cholinergic signaling is well-established in the nervous system, the functions of acetylcholine (B1216132) and its esters in non-neuronal contexts are a growing area of interest. nih.gov Future research should explore the activity of this compound in biological systems where its role is currently unknown.

Non-Neuronal Mammalian Systems: Acetylcholine is synthesized by non-neuronal cells, including vascular endothelial cells and lymphocytes, where it modulates functions like blood pressure regulation and immune responses. nih.gov Investigating whether this compound can influence these non-neuronal cholinergic systems could reveal novel physiological roles. For example, its effects could be tested on cancer cell lines, as altered choline metabolism is a known hallmark of malignancy. nih.govnih.gov Studies have demonstrated the cytotoxic effects of various natural and synthetic compounds on cancer cells, providing a framework for evaluating isovalerylcholine. mdpi.commdpi.comresearchgate.net

Microbial and Plant Systems: Microorganisms and plants utilize a diverse array of small molecules for chemical communication and signaling. nih.gov While much of the research on microbial signaling has focused on molecules like acyl-homoserine lactones, the potential role of choline derivatives is an open question. nih.govresearchgate.net Given the ubiquity of esterases and cholinesterases across different kingdoms of life, it is plausible that this compound could act as a signaling molecule or be metabolized by bacteria, fungi, or plants, potentially influencing processes like biofilm formation, virulence, or plant-microbe interactions.

Integration of Multi-Omics Approaches in this compound Research

To achieve a systems-level understanding of the biological impact of this compound, the integration of multi-omics technologies is essential. researchgate.net These approaches can provide an unbiased, global view of the molecular changes induced by the compound.

Proteomics: Chemical proteomics can be used to identify the direct protein targets of this compound. nih.gov By using derivatized analogs for affinity purification followed by mass spectrometry, researchers can isolate and identify specific binding partners from the entire proteome. nih.govresearchgate.net Additionally, quantitative proteomics can reveal downstream changes in protein expression, offering insights into the signaling pathways and cellular processes modulated by this compound activity.

Metabolomics: As an ester of choline, this compound is intrinsically linked to cellular metabolism. Metabolomic profiling can map the metabolic fate of the compound and uncover its impact on related biochemical pathways. nih.gov Techniques like liquid chromatography-mass spectrometry (LC-MS) can be used to perform targeted or untargeted analysis of how exposure to this compound alters the cellular metabolome, potentially revealing effects on energy metabolism, lipid synthesis, or amino acid pathways. geomar.dersc.orgnih.gov

Transcriptomics: Analyzing changes in the transcriptome (all RNA molecules) can show how this compound exposure affects gene expression. This can help identify the genes and genetic pathways that are transcriptionally regulated in response to the compound's activity, providing a broader picture of the cellular response.

By integrating data from proteomics, metabolomics, and transcriptomics, researchers can construct comprehensive models of the compound's mechanism of action, moving from a single target to a network-level perspective.

Methodological Advancements for High-Throughput Screening of this compound Interactions

Discovering new biological roles and interaction partners for this compound will be accelerated by the development of high-throughput screening (HTS) methodologies. agilent.com Current HTS platforms are capable of testing millions of compounds against a biological target in a short period. researchgate.net Adapting these technologies for this compound research is a key future direction.

Assay Development: Miniaturized, automated assays in 96-well or 384-well plate formats can be developed to screen for inhibitors or enhancers of this compound's interaction with a known target, such as a specific cholinesterase. mdpi.comnih.gov These assays could be based on colorimetric or fluorescence detection, providing a rapid and scalable readout. nih.gov

Biosensor Technology: The creation of specific biosensors for this compound would enable real-time detection and quantification. Electrochemical biosensors, which often use enzymes like choline oxidase immobilized on an electrode, have been successfully developed for choline and could be adapted for isovalerylcholine. nih.govnih.gov Optical biosensors, which detect changes in light properties like chemiluminescence, offer another promising avenue for developing sensitive and specific detection methods. mdpi.comowls-sensors.comresearchgate.net

Table 2: Potential High-Throughput Methodologies for this compound Research

MethodologyPrincipleApplication for this compoundPotential Outcome
Enzyme Inhibition HTSAutomated screening of compound libraries against a target enzyme (e.g., a specific cholinesterase) in a multi-well plate format. nih.govScreening for small molecules that specifically block the hydrolysis of this compound.Discovery of tool compounds to study the effects of prolonged isovalerylcholine signaling.
Cell-Based Phenotypic ScreeningTesting the effect of this compound on a measurable cellular phenotype (e.g., cell viability, reporter gene expression) across different cell types. mdpi.comIdentifying novel cellular responses or pathways affected by this compound.Uncovering unexpected biological activities in systems like cancer or immune cells.
Electrochemical BiosensorsImmobilizing a specific oxidase on an electrode to detect the target molecule via an electrochemical reaction. nih.govDeveloping a sensor for real-time, quantitative detection of this compound in biological samples.A tool for monitoring the dynamics of isovalerylcholine release and uptake.
Optical BiosensorsUsing luminescence or fluorescence changes resulting from an enzymatic reaction to detect the analyte. mdpi.comCreating highly sensitive assays for detecting low concentrations of this compound.Enabling detection in complex biological fluids with high specificity.

Q & A

Q. What methodologies address batch-to-batch variability in this compound synthesis for multi-center studies?

  • Methodological Answer : Implement a centralized synthesis protocol with QC checkpoints: intermediate purity (≥98% by NMR), final product water content (<0.5% by Karl Fischer), and endotoxin levels (<0.05 EU/mg). Use a randomized block design in multi-center trials, with ANOVA to partition variance between batches and centers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.